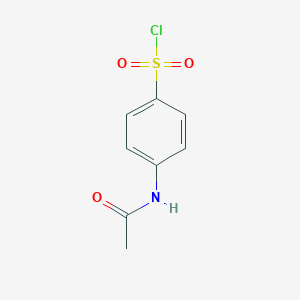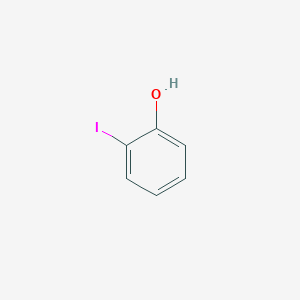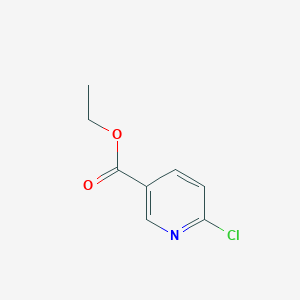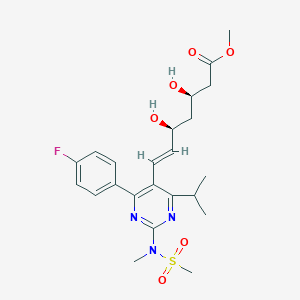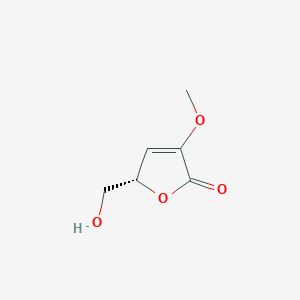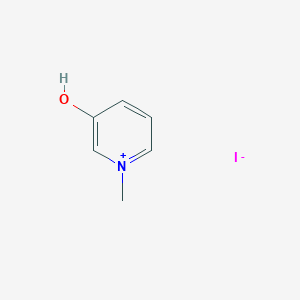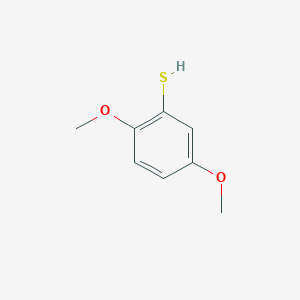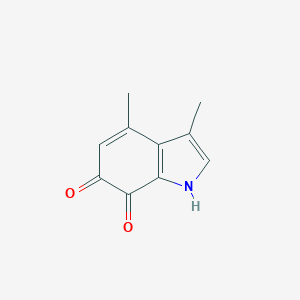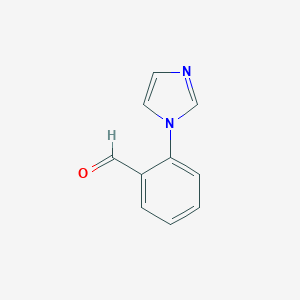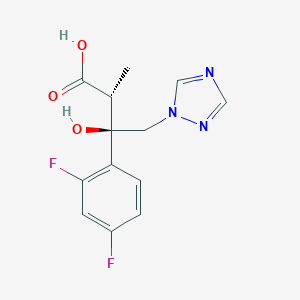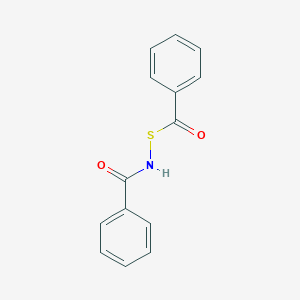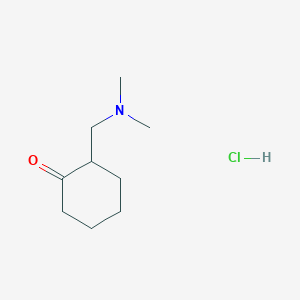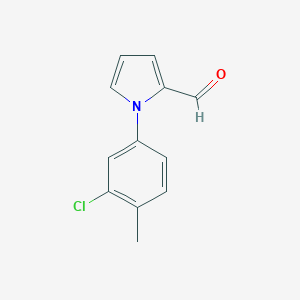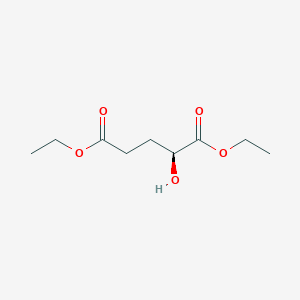
Diethyl (2S)-2-hydroxypentanedioate
Übersicht
Beschreibung
Diethyl (2S)-2-hydroxypentanedioate is a chiral molecule with a molecular formula of C8H14O6. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. Diethyl tartrate is commonly used in organic synthesis due to its ability to form chiral complexes with metal ions, which can be used to selectively catalyze reactions. It is also used as a resolving agent for racemic mixtures and as a building block for the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate is dependent on its use in a specific reaction or application. As a chiral auxiliary, diethyl tartrate forms a chiral complex with a metal ion, which can then catalyze a reaction to produce a chiral product. As a resolving agent, diethyl tartrate selectively reacts with one enantiomer of a racemic mixture, forming a diastereomeric salt that can be easily separated. As a building block, diethyl tartrate can be used to introduce chirality into a molecule, which can then be further modified to produce biologically active compounds.
Biochemische Und Physiologische Effekte
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate does not have any known biochemical or physiological effects on its own. However, the compounds that are synthesized using diethyl tartrate as a building block may have a wide range of biological activities, depending on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. It can be used in a wide range of reactions and applications, and it can be easily purified by recrystallization. However, diethyl tartrate has some limitations. It is not always effective as a resolving agent, and it may not be suitable for use in certain reactions or applications.
Zukünftige Richtungen
There are several future directions for the use of diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate in scientific research. One area of interest is the development of new chiral complexes for use in asymmetric synthesis. Diethyl tartrate may also be used as a building block for the synthesis of new biologically active compounds. Additionally, the use of diethyl tartrate as a resolving agent may be improved through the development of new techniques or modifications to existing methods.
Synthesemethoden
Diethyl tartrate can be synthesized by the reaction of diethyl malonate with tartaric acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate diethyl tartrate monoester, which is then hydrolyzed to form diethyl tartrate. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it can be used to introduce chirality into molecules. It can also be used as a resolving agent to separate racemic mixtures into their enantiomers. Diethyl tartrate is also used as a building block for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics.
Eigenschaften
IUPAC Name |
diethyl (2S)-2-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHSDCNOUDICA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466501 | |
| Record name | Diethyl (2S)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2S)-2-hydroxypentanedioate | |
CAS RN |
55094-99-0 | |
| Record name | Diethyl (2S)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



